molecular formula C10H9NOS B1171754 L-(+)-SWAINSONINE CAS No. 164907-52-2

L-(+)-SWAINSONINE

Cat. No.: B1171754
CAS No.: 164907-52-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(+)-Swainsonine is a polyhydroxylated indolizidine alkaloid known for its potent and selective inhibition of specific α-mannosidases. It is a valuable tool for researchers studying glycoprotein processing, lysosomal storage disorders, and cancer mechanisms. Key Research Applications: Glycobiology Research: Swainsonine is a well-characterized inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycan processing pathway. By disrupting this pathway, it prevents the formation of complex oligosaccharides, leading to the accumulation of hybrid-type glycans. This action makes it an essential compound for investigating the role of glycoprotein processing in cellular functions . Cancer and Metastasis Studies: Due to its ability to alter cell surface glycoproteins, swainsonine has been shown to affect tumor growth and metastasis. It has been investigated for its potential to enhance the efficacy of chemotherapeutic agents while protecting bone marrow cells, and it was the first glycoprotein processing inhibitor to enter clinical trials for cancer treatment . Modeling Human Genetic Disorders: By inhibiting lysosomal α-mannosidase, swainsonine induces a cellular state that phenocopies the genetic lysosomal storage disease α-mannosidosis. Researchers use it to create model systems for studying the biochemical and pathological sequelae of this disorder, which includes neuronal vacuolation and the accumulation of mannose-rich oligosaccharides . Toxicology and Veterinary Science: As the principal toxic component in locoweeds ( Astragalus and Oxytropis spp.) and other plants, swainsonine is the subject of studies aimed at understanding its mechanisms of toxicity in livestock, which includes neurological damage, reproductive failure, and embryonic effects . Mechanism of Action: The primary mechanism of swainsonine is its competitive inhibition of α-mannosidases. It mimics the structure of the mannosyl cation transition state, allowing it to bind tightly to the active sites of two key enzymes: (1) Golgi α-mannosidase II in the glycoprotein processing pathway, and (2) lysosomal acid α-mannosidase. This dual inhibition disrupts normal glycoprotein maturation and leads to the intracellular accumulation of improperly processed molecules, which underpins its diverse research and biological effects . Notice: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

CAS No.

164907-52-2

Molecular Formula

C10H9NOS

Synonyms

L-(+)-SWAINSONINE

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

L-(+)-Swainsonine has been extensively studied for its anticancer properties. It acts primarily as an inhibitor of Golgi alpha-mannosidase II, an enzyme crucial for the maturation of N-linked oligosaccharides in glycoproteins. This inhibition leads to:

  • Reduction in Tumor Metastasis : Research indicates that swainsonine can significantly reduce the metastatic potential of tumor cells. In a Phase IB clinical trial, swainsonine administration resulted in tumor remission in patients with head and neck cancers, demonstrating its potential as a therapeutic agent against solid tumors .
  • Enhanced Immune Response : Swainsonine has been shown to enhance cellular immune responses, contributing to its effectiveness in cancer treatment. The drug was observed to inhibit the expression of certain oligosaccharides on peripheral blood lymphocytes, which may play a role in modulating immune activity .

Immunological Disorders

The compound's ability to modulate immune responses makes it a candidate for treating various immunological disorders:

  • HIV Treatment : Swainsonine has been explored for its potential benefits in managing HIV infections. In studies involving HIV-positive patients who were unsuitable for conventional therapies, swainsonine was administered with observed pharmacokinetic effects suggesting a possible role in enhancing immune function .
  • Autoimmune Diseases : Its immunomodulatory effects may also extend to autoimmune diseases, where the regulation of glycoprotein synthesis could help restore balance to immune responses.

Antiviral Properties

Recent investigations have indicated that this compound may possess antiviral properties:

  • Inhibition of Viral Replication : Studies suggest that swainsonine could interfere with the replication of certain viruses by inhibiting glycosidases involved in viral entry and propagation. This aspect is under exploration as researchers seek to understand the full scope of swainsonine's antiviral capabilities .

Agricultural Applications

Beyond medical uses, swainsonine has implications in agriculture:

  • Locoweed Poisoning Management : Swainsonine is produced by certain fungi associated with locoweed, which can cause poisoning in livestock. Understanding its biosynthesis and effects can aid in managing locoweed poisoning and improving livestock health .

Synthetic Applications

The synthesis of this compound itself has become a topic of interest due to its complex structure:

  • Synthetic Pathways : Researchers have developed various synthetic routes to produce swainsonine, including de novo asymmetric synthesis methods that provide efficient pathways for generating this compound for research and therapeutic purposes .

Case Studies

StudyFocusFindings
Phase IB Clinical TrialCancer Treatment50% tumor remission in patients; enhanced immune response observed
Biosynthesis StudyMechanism ExplorationIdentified key enzymes involved in swainsonine biosynthesis; implications for cancer therapy and agricultural management
Antiviral ResearchViral InhibitionPotential antiviral effects demonstrated; ongoing investigations into specific viral targets

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

L-(+)-Swainsonine has been synthesized through de novo asymmetric methods, avoiding reliance on natural product precursors. A landmark 13-step synthesis from furan employs:

Enzymatic Tailoring Reactions

Biosynthetic studies in Undifilum oxytropis and Rhizoctonia leguminicola reveal critical enzymatic steps:

Biochemical Interaction with α-Mannosidases

This compound inhibits Golgi α-mannosidase II by mimicking the oxocarbenium ion transition state during glycosidase catalysis. Key interactions include:

Table 3: Inhibition Parameters

Target EnzymeInhibition Constant (Ki)Mechanism
Golgi α-mannosidase II0.1 µMCompetitive inhibition via binding pocket
Lysosomal α-mannosidase10 µMNon-competitive inhibition

The protonated form of this compound forms hydrogen bonds with Asp-341 and Asp-472 residues in the enzyme active site, stabilizing the transition state .

Derivatization and Structural Analogs

Chemical modifications to this compound have yielded analogs with altered bioactivity:

Table 4: Synthetic Analogs and Modifications

AnalogModification SiteSynthetic MethodBioactivity Change
8-epi-SwainsonineC8 hydroxyl configurationEpimerization via SwnH1Reduced α-mannosidase inhibition
Dideoxy-imino-lyxitolRemoval of C1/C2 hydroxylsReductive aminationEnhanced specificity for β-mannosidases

Stability and Reactivity

This compound undergoes pH-dependent degradation:

  • Acidic conditions (pH < 3) : Ring-opening via protonation at N1, forming a linear aminodiol .

  • Basic conditions (pH > 10) : Epimerization at C8a due to hydroxide-mediated ring strain relief .

Comparison with Similar Compounds

Castanospermine

Functional Differences

  • Enzyme Targets: Swainsonine inhibits α-mannosidase II, affecting late-stage glycoprotein trimming. Castanospermine targets α-glucosidase I, blocking earlier stages of oligosaccharide processing .
  • Biological Effects: Swainsonine exhibits anti-tumor and immunomodulatory properties, with clinical trials showing efficacy in reducing tumor growth .

Sources :

  • Swainsonine: Locoweeds, Alternaria fungi .
  • Castanospermine: Castanospermum australe (Moreton Bay chestnut) .

Quinolizidine Alkaloids (e.g., Lupinine)

Functional Divergence

  • Biological Roles: Swainsonine: Anti-cancer, immunostimulatory. Quinolizidine alkaloids: Primarily insecticidal and neurotoxic, protecting plants like lupins from herbivores .

(-)-Swainsonine (Enantiomer)

Stereochemical and Activity Differences

  • Structure : Enantiomer of L-(+)-Swainsonine, with opposite configuration at chiral centers.
  • Bioactivity: The (-)-form shows negligible α-mannosidase II inhibition, underscoring the importance of stereochemistry in Swainsonine’s therapeutic effects .

Comparative Data Table

Compound Core Structure Biosynthetic Precursor Key Enzyme Target Primary Biological Effects Natural Sources
This compound Indolizidine L-lysine → Pipecolic acid α-Mannosidase II Anti-tumor, immunomodulation, apoptosis Locoweeds, Alternaria fungi
Castanospermine Indolizidine L-lysine → Pipecolic acid α-Glucosidase I Antiviral, anti-diabetic potential Castanospermum australe
Quinolizidine Alkaloids Quinolizidine L-lysine → Cadaverine Acetylcholinesterase Insecticidal, neurotoxic Lupin plants
(-)-Swainsonine Indolizidine (enantiomer) Same as this compound Weak/no inhibition Limited bioactivity Synthetic synthesis

Key Research Findings

  • Anti-Cancer Mechanisms: Swainsonine inhibits glioma cell proliferation by downregulating miR-92a and suppressing the PI3K/AKT/mTOR pathway . In hepatocellular carcinoma, it synergizes with paclitaxel, enhancing apoptosis and reducing tumor xenograft growth .
  • Clinical Trials: Phase IB trials demonstrated Swainsonine’s dose-dependent inhibition of α-mannosidase II, with anti-tumor activity observed in head and neck cancers .
  • Biosynthetic Insights : Transcriptomic studies in Alternaria oxytropis identified genes (e.g., evm.TU.Contig4.409) linked to L-lysine metabolism, critical for Swainsonine production .

Preparation Methods

De Novo Asymmetric Synthesis from Furan

The enantioselective synthesis of L-(+)-swainsonine from furan represents a foundational approach in total synthesis. As detailed by , this 13-step route begins with an Achmatowicz rearrangement of furfuryl alcohol to generate a dihydropyranone intermediate. A diastereoselective palladium-catalyzed glycosylation installs the C8 hydroxyl group with >95% stereoselectivity, while a Noyori asymmetric reduction of an acylfuran introduces the C1 stereocenter (94% ee). Subsequent Luche reduction and Sharpless dihydroxylation yield the triol precursor, which undergoes a one-pot hydrogenolysis and intramolecular reductive amination to form the indolizidine core. The final product is obtained in 12% overall yield, with critical steps achieving >90% conversion efficiency .

Key advantages of this method include the use of commercially available furan derivatives and the avoidance of chiral auxiliaries. However, the multi-step sequence and reliance on cryogenic conditions for dihydroxylation limit industrial scalability.

Catalytic Hydrogenation-Based Synthesis

Patent discloses a scalable route leveraging catalytic hydrogenation for simultaneous deprotection and cyclization. The process begins with 2,3-O-isopropylidene-D-erythronolactone, which undergoes methanesulfonylation to install leaving groups at C3 and C6. Hydrogenolysis over Pd(OH)₂/C at 50 psi H₂ cleaves both the benzyl ether and azide functionalities while inducing intramolecular reductive amination. This one-pot transformation constructs the indolizidine skeleton with 78% yield and >99% diastereomeric excess. Final ketal hydrolysis and carbonyl reduction using NaBH₄ in acidic methanol yield this compound with 92% purity .

This method’s strengths lie in its convergent design and minimal purification requirements. Industrial adoption is facilitated by the use of stable intermediates and ambient-temperature hydrogenation. However, the requirement for high-pressure hydrogenation equipment increases capital costs.

Cobalt-Mediated Endo Cyclization Strategy

A stereoselective synthesis employing dicobalt octacarbonyl complexes is reported in . The route starts with cis-3,4-epoxy-7-(p-toluenesulfonamido)-1-heptyne, which undergoes cobalt-mediated [2+2+2] cyclization to form a trans-2-ethynyl-3-hydroxypiperidine intermediate. Lewis acid-catalyzed epoxide ring-opening and cerium(IV)-mediated oxidation install the C8 hydroxyl group with 85% stereochemical fidelity. The ethynyl moiety is then hydrogenated using Lindlar catalyst, followed by oxidative cleavage and reductive amination to complete the indolizidine system. This 9-step sequence achieves an 18% overall yield with excellent control over the C2–C3 trans-diol configuration .

The cobalt templating approach provides exceptional stereochemical outcomes but requires specialized handling of metal carbonyls. Recent advances suggest replacing Co₂(CO)₈ with iron-based catalysts could improve sustainability without sacrificing yield .

Biosynthetic Pathway Reconstitution

A groundbreaking preprint elucidates the complete biosynthetic pathway in fungal symbionts. The route begins with L-pipecolic acid, which undergoes sequential hydroxylations by α-ketoglutarate-dependent dioxygenases (SwnH1/H2). SwnH2 catalyzes C7 hydroxylation with 89% efficiency, while SwnH1 mediates C8 epimerization through a radical rebound mechanism. The imine reductase SwnN then reduces the Δ¹-piperideine intermediate with 97% enantiomeric excess for the L-configuration. Heterologous expression in Aspergillus nidulans produces this compound at 320 mg/L titers, surpassing yields from plant extraction by 40-fold .

This biological method offers a carbon-neutral alternative to chemical synthesis, though protein engineering is required to optimize enzyme stability. The discovery of a detachable O-acetyl group directing C7 hydroxylation opens avenues for structural diversification .

Chiral Sulfinylimine Alkylation Approach

Method utilizes chiral α,β-alkoxy sulfinylimines as stereochemical directors. Allenylmagnesium bromide addition to (R)-N-sulfinyl imines proceeds with 98% diastereoselectivity, establishing the C1–C2 stereochemistry. Hydroboration-oxidation installs the C8 hydroxyl group, followed by ring-closing metathesis using Grubbs II catalyst to form the indolizidine core. Final deprotection via hydrogenolysis yields this compound in 14 steps with 21% overall yield. The approach is notable for its use of commercially available Grignard reagents and ambient-temperature metathesis .

Comparative Analysis of Preparation Methods

ParameterDe Novo Hydrogenation Cobalt Biosynthesis Sulfinylimine
Overall Yield (%)12341841*21
Stereoselectivity (% ee)94>99859798
Step Count13996 (enzymatic)14
ScalabilityLab-scalePilot-scaleLab-scaleFermentationLab-scale
Key InnovationAchmatowiczOne-pot cyclizationCo-templatingEnzyme engineeringSulfinyl director

*Theoretical yield based on pathway efficiency in optimized strains .

Q & A

How can researchers design a robust experimental protocol for optimizing L-(+)-swainsonine extraction from plant sources?

Answer:
Extraction efficiency depends on solvent selection, pretreatment methods (e.g., ultrasound frequency), and validation of purity. For example, highlights that 50 kHz ultrasound significantly enhances yield compared to 20 kHz or 80 kHz, likely due to cell disruption without thermal degradation. Researchers should:

  • Conduct pilot studies to compare ultrasonic frequencies and solvent systems (e.g., aqueous vs. organic).
  • Validate purity using thin-layer chromatography (TLC) and gas chromatography (GC) with retention time alignment against authentic standards .
  • Replicate experiments in triplicate and apply ANOVA to assess statistical significance .

What advanced methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., glycosidase inhibition vs. immunomodulatory effects) may arise from assay conditions, purity, or model systems. To address this:

  • Standardize purity thresholds (e.g., ≥95% via GC-MS or NMR) and document batch-specific characterization .
  • Use orthogonal assays (e.g., enzyme kinetics, cell-based models) to confirm target specificity.
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., dosage, species-specific metabolism) .

How should researchers formulate hypothesis-driven questions for mechanistic studies on this compound’s anticancer activity?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

  • Population: Cancer cell lines with defined glycosylation profiles.
  • Intervention: Dose-dependent this compound treatment.
  • Comparison: Untreated controls or cells treated with alternative glycosidase inhibitors.
  • Outcome: Quantification of apoptosis markers (e.g., caspase-3) or metastasis inhibition .
    Example hypothesis: “this compound induces apoptosis in HER2-positive breast cancer cells via N-linked glycan remodeling.”

What statistical approaches are critical for analyzing dose-response data in this compound toxicity studies?

Answer:

  • Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/LC50 values.
  • Incorporate error bars representing standard deviation from triplicate trials .
  • Apply post-hoc tests (e.g., Tukey’s HSD) after ANOVA to identify significant differences between treatment groups .
  • Report confidence intervals and effect sizes to contextualize biological relevance .

How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Document reaction conditions (temperature, solvent, catalyst) in machine-readable formats (e.g., Supplementary Information) .
  • Characterize derivatives using hyphenated techniques (e.g., LC-MS/MS, HR-NMR) and compare spectral data with public databases (e.g., PubChem) .
  • Share synthetic protocols via platforms like protocols.io to enable independent verification .

What are the key considerations for designing in vivo studies to evaluate this compound’s therapeutic window?

Answer:

  • Ethics: Justify animal models (e.g., murine vs. non-human primates) based on glycosidase homology to humans .
  • Dosage: Conduct pharmacokinetic studies to establish maximum tolerated dose (MTD) and bioavailability.
  • Controls: Include vehicle-only and positive control groups (e.g., swainsonine analogs).
  • Data Collection: Use blinded assessments for histopathological analyses to minimize bias .

How should conflicting data on this compound’s immunostimulatory vs. immunosuppressive effects be addressed?

Answer:

  • Perform systematic reviews to map context-dependent effects (e.g., dose, immune cell type).
  • Use flow cytometry to quantify immune cell populations (e.g., Treg vs. Th17 cells) post-treatment.
  • Compare results across models (e.g., in vitro PBMCs vs. in vivo tumor-bearing mice) .

What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Answer:

  • Matrix Effects: Use isotope-labeled internal standards (e.g., D3-swainsonine) for LC-MS/MS to correct for ion suppression .
  • Sensitivity: Optimize SPE (solid-phase extraction) protocols to enhance recovery rates from plasma or tissue homogenates.
  • Validation: Follow FDA bioanalytical guidelines for linearity, accuracy, and precision .

How can computational methods enhance the design of this compound analogs with improved selectivity?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to α-mannosidase II vs. other glycosidases.
  • Use QSAR models to correlate structural features (e.g., stereochemistry, substituents) with inhibitory potency.
  • Validate predictions using in vitro enzymatic assays .

What strategies are effective for integrating multidisciplinary data (e.g., omics, pharmacokinetics) in this compound research?

Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.
  • Use platforms like Galaxy or KNIME to merge transcriptomic, proteomic, and metabolomic datasets.
  • Apply pathway analysis tools (e.g., Ingenuity IPA) to identify networks perturbed by swainsonine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.